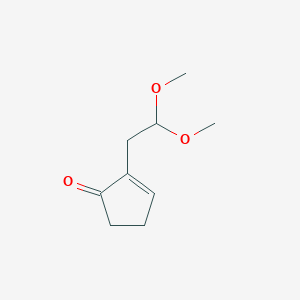
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with an amino group and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- typically involves the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. This can be done by reacting the benzopyran core with an amine under controlled conditions.
Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide or similar alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability. These reactors enable continuous addition of reactants and removal of products, optimizing the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various functional groups. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Applications De Recherche Scientifique
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism. For example, it may inhibit specific enzymes involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Flavonoids: A class of compounds with similar structures, known for their antioxidant and anti-inflammatory activities.
Chromones: Compounds with a similar core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and methyl groups differentiates it from other benzopyran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Propriétés
Numéro CAS |
128398-41-4 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-amino-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C11H13NO3/c1-11(2)4-8(13)6-3-7(12)10(14)15-9(6)5-11/h3H,4-5,12H2,1-2H3 |
Clé InChI |
MPQRXDRHZMGAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(C(=O)O2)N)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


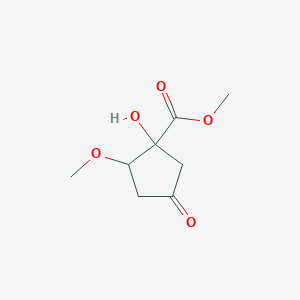
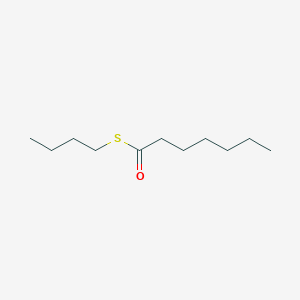
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
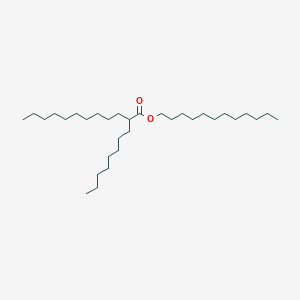

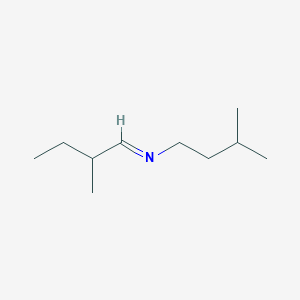
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
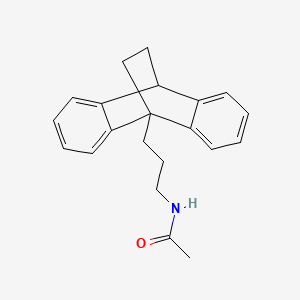

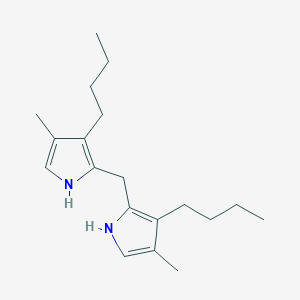
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
